
Methyl 3-(hydroxyimino)docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxyimino)docosanoate can be synthesized through a series of chemical reactions. One common method involves the esterification of docosanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification: Docosanoic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl docosanoate.
Oximation: The methyl docosanoate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to introduce the hydroxyimino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 3-(hydroxyimino)docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
科学研究应用
Methyl 3-(hydroxyimino)docosanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and cosmetics.
作用机制
The mechanism of action of methyl 3-(hydroxyimino)docosanoate involves its interaction with molecular targets and pathways in biological systems. The hydroxyimino group can act as a nucleophile, participating in various biochemical reactions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its ester group can undergo hydrolysis, releasing docosanoic acid, which has its own biological activities.
相似化合物的比较
Similar Compounds
Methyl docosanoate: Lacks the hydroxyimino group, making it less reactive in certain biochemical reactions.
Docosanoic acid: The parent fatty acid, which does not have the ester or hydroxyimino functionalities.
Methyl 3-(hydroxyimino)lup-20(29)-en-28-oate: Another hydroxyimino ester with different structural features.
Uniqueness
Methyl 3-(hydroxyimino)docosanoate is unique due to the presence of both the ester and hydroxyimino groups, which confer distinct chemical reactivity and biological properties. Its long-chain fatty acid backbone also contributes to its hydrophobic character, making it suitable for applications in lipid-based systems.
属性
CAS 编号 |
64971-88-6 |
|---|---|
分子式 |
C23H45NO3 |
分子量 |
383.6 g/mol |
IUPAC 名称 |
methyl 3-hydroxyiminodocosanoate |
InChI |
InChI=1S/C23H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24-26)21-23(25)27-2/h26H,3-21H2,1-2H3 |
InChI 键 |
TXXHRMKXJLPTPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=NO)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


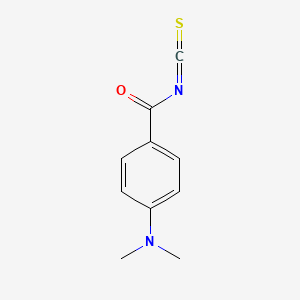

![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)

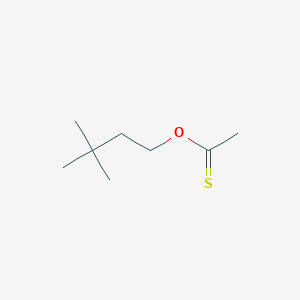

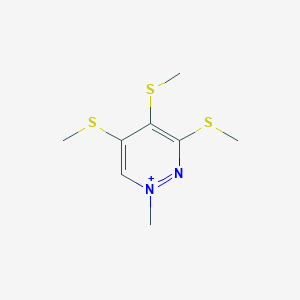
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)

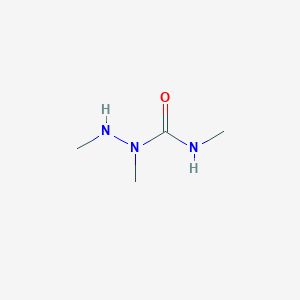
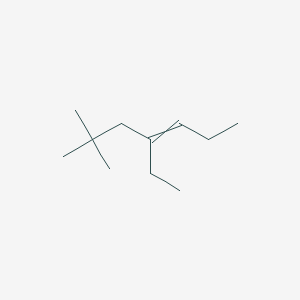
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
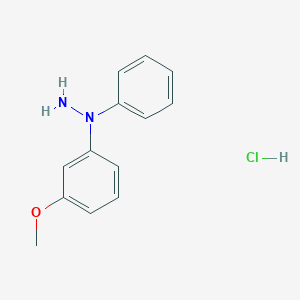
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
